Daclatasvir SRRS Isomer-d6
Description
Properties
Molecular Formula |
C₄₀H₄₄D₆N₈O₆ |
|---|---|
Molecular Weight |
744.91 |
Synonyms |
N,N’-[[1,1’-Biphenyl]-4,4’-diylbis[1H-imidazole-5,2-diyl-(2R)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic Acid C,C’-Dimethyl Ester-d6 |
Origin of Product |
United States |
Synthetic Strategies for Daclatasvir Srrs Isomer D6
Retrosynthetic Analysis for Stereoselective Deuteration
A retrosynthetic analysis of Daclatasvir (B1663022) SRRS Isomer-d6 breaks the molecule down into simpler, more accessible precursors. The primary disconnection points are the two amide bonds that link the central biphenyl-diimidazole core to the two valine-derived side chains. This approach isolates the challenge of stereocontrol and deuteration to the synthesis of a specific side-chain synthon.
The Daclatasvir molecule contains four stereocenters that define its three-dimensional structure. In the specified "SRRS" isomer, these centers possess (S), (R), (R), and (S) configurations. These chiral centers are located at the alpha-carbon of each of the two valine residues and the C2 position of each of the two pyrrolidine (B122466) rings.
However, for Daclatasvir SRRS Isomer-d6, the deuterium (B1214612) incorporation is not on any of these stereocenters. The "-d6" designation indicates that six deuterium atoms are present on the two methoxycarbonyl groups attached to the valine side chains. Specifically, each of the two methyl ester groups exists as a trideuteromethyl ester (-COOCD₃). This placement on achiral positions simplifies the synthetic strategy, as the deuteration step does not directly interfere with the establishment of the core stereochemistry. The primary challenge remains the stereoselective synthesis of the SRRS scaffold itself.
Based on the retrosynthetic disconnection at the amide bonds, the key deuterated precursor is the N-protected valine derivative. To achieve the final d6-labeled compound, this precursor must contain a trideuteromethoxycarbonyl protecting group. The ideal synthon for this purpose is N-(methoxy-d3-carbonyl)-valine. As the target is the SRRS isomer, both the (S)-valine and (R)-valine enantiomers of this deuterated synthon would be required for coupling to the corresponding pyrrolidine fragments of the core structure.
| Disconnection Point | Precursor 1 (Non-deuterated) | Precursor 2 (Deuterated) |
| Amide Bonds | (S,R)-Diamine Core | N-(methoxy-d3-carbonyl)-(R)-valine |
| N-(methoxy-d3-carbonyl)-(S)-valine |
Isotopic Labeling Methodologies and Reaction Optimization
The introduction of the deuterium labels is best accomplished early in the synthesis of the key valine-derived synthon, rather than attempting to perform an exchange reaction on the final, complex molecule.
A de novo synthesis represents the most efficient and precise method for preparing this compound with high isotopic enrichment at the specified positions. This approach involves building the molecule from precursors that already contain the deuterium atoms.
The core of this strategy is the preparation of the key deuterated reagent, methyl-d3 chloroformate (ClCOOCD₃). This reagent can be synthesized by the reaction of commercially available deuterated methanol (B129727) (CD₃OH) with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent such as triphosgene. wikipedia.orgcnchemshop.comgoogle.comprepchem.com
Once methyl-d3 chloroformate is obtained, it is used to protect the amino group of the required valine enantiomers. For example, L-valine (the precursor to the S-configured side chain) is reacted with methyl-d3 chloroformate in the presence of a base, such as triethylamine, to yield N-(methoxy-d3-carbonyl)-L-valine. google.com A similar reaction is performed with D-valine to obtain the corresponding (R)-configured synthon.
These deuterated and stereochemically defined synthons are then coupled to the diamine precursor of the Daclatasvir SRRS core using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with Hydroxybenzotriazole (HOBt), to form the final d6-labeled target molecule. iosrjournals.org
Table of Key Deuterated Reagents and Intermediates
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| Methanol-d4 | CD₃OD | Starting material for the deuterated reagent |
| Methyl-d3 Chloroformate | ClCOOCD₃ | Key deuterated acylating agent |
Late-stage hydrogen-deuterium (H-D) exchange, where hydrogen atoms on the fully assembled molecule are swapped for deuterium, is generally considered unsuitable for the synthesis of this compound. The C-H bonds of a methyl ester are chemically inert and non-acidic, making them resistant to exchange under mild conditions. nih.gov
Employing catalytic methods to force a late-stage H-D exchange on the methyl ester groups would require harsh reaction conditions, such as high temperatures and the use of strong acid, base, or metal catalysts. wikipedia.org Such conditions would lack the necessary selectivity for the target molecule. Instead of selectively deuterating the methyl esters, these methods would likely lead to:
Low Isotopic Purity: Deuterium incorporation at multiple, undesired positions on the aromatic rings and heterocyclic systems.
Racemization: Loss of the specific SRRS stereochemistry at the four chiral centers.
Molecular Degradation: Decomposition of the complex and sensitive Daclatasvir structure.
Given these significant drawbacks, catalytic H-D exchange is not a viable or practical strategy for the specific and clean synthesis of this compound. The de novo approach remains the superior and scientifically sound methodology.
Table of Compounds
| Compound Name |
|---|
| Daclatasvir |
| This compound |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| Hydroxybenzotriazole |
| L-valine |
| D-valine |
| Methanol-d4 |
| Methyl-d3 chloroformate |
| N-(methoxy-d3-carbonyl)-L-valine |
| Phosgene |
| Triethylamine |
Late-Stage Hydrogen-Deuterium Exchange Approaches
Metal-Free Deuteration Strategies
The development of metal-free deuteration methods is driven by the need to avoid potential contamination of the final active pharmaceutical ingredient (API) with residual metals. For a complex molecule like this compound, such strategies would likely involve the use of deuterated reagents in key synthetic steps.
One plausible approach involves the use of deuterated building blocks. For instance, the valine-derived fragments of daclatasvir could be synthesized using deuterated valine as a starting material. Another strategy could involve hydrogen-deuterium exchange (H/D exchange) reactions on late-stage intermediates or the final molecule under metal-free conditions. This can be achieved using strong deuterated acids or bases, or through organocatalyzed H/D exchange reactions. The specific positions for deuteration in this compound would necessitate a regioselective approach, targeting the desired C-H bonds for exchange.
| Strategy | Description | Potential Application for this compound |
| Use of Deuterated Building Blocks | Incorporation of deuterium from the outset of the synthesis using commercially available or custom-synthesized deuterated starting materials. | Synthesis of the valine-proline fragments using deuterated L-valine and L-proline. |
| Acid/Base-Catalyzed H/D Exchange | Treatment of a substrate with a deuterated acid (e.g., D2SO4, CF3COOD) or a strong base in the presence of a deuterium source (e.g., D2O) to facilitate exchange at acidic or activated C-H positions. | Potentially applicable to the imidazole (B134444) rings or other activated positions, though selectivity could be a challenge. |
| Organocatalyzed Deuteration | Utilization of small organic molecules as catalysts to promote H/D exchange at specific sites under milder conditions. | Could offer higher regioselectivity for the deuteration of specific C-H bonds in the daclatasvir scaffold. |
Electrochemical and Photoredox-Catalyzed Deuteration
Modern synthetic methodologies such as electrochemical and photoredox catalysis offer powerful tools for the introduction of deuterium into organic molecules under mild conditions. xmu.edu.cn
Electrochemical deuteration can proceed via the reduction of a suitable precursor at an electrode surface in the presence of a deuterium source, typically heavy water (D₂O). xmu.edu.cn For a molecule like daclatasvir, this could involve the electrochemical reduction of a halogenated precursor, where the carbon-halogen bond is cleaved and a carbon-deuterium bond is formed.
Photoredox catalysis has emerged as a particularly versatile method for late-stage functionalization, including deuteration. researchgate.netnih.govnih.gov This technique utilizes a photocatalyst that, upon excitation with visible light, can initiate a single-electron transfer process to generate a radical intermediate from the substrate. This radical can then be quenched by a deuterium donor to install the deuterium atom. For this compound, this approach could be applied to a late-stage intermediate, potentially offering high regioselectivity depending on the nature of the C-H bond and the photocatalytic system employed. researchgate.netnih.govnih.gov
| Method | Principle | Potential Deuterium Source | Key Advantages |
| Electrochemical Deuteration | Reductive cleavage of a C-X bond (X = halogen) at an electrode surface followed by quenching with a deuterium source. xmu.edu.cn | D₂O | Avoids the use of stoichiometric metal reductants; can be highly efficient. |
| Photoredox-Catalyzed Deuteration | Generation of a radical intermediate via single-electron transfer initiated by a photocatalyst, followed by deuterium atom transfer. researchgate.netnih.govnih.gov | D₂O, deuterated thiols | Mild reaction conditions; high functional group tolerance; potential for high regioselectivity. researchgate.netnih.govnih.gov |
Chemoenzymatic and Biocatalytic Deuteration Routes
Chemoenzymatic and biocatalytic methods are gaining prominence in pharmaceutical synthesis due to their high selectivity and environmentally benign nature. researchgate.netnih.gov
A chemoenzymatic approach to this compound could involve the use of enzymes for specific transformations on a deuterated substrate. For example, an enzyme could be used to couple a deuterated valine-proline dipeptide to the core structure of daclatasvir with high stereocontrol.
Biocatalytic deuteration involves the use of whole-cell systems or isolated enzymes to directly introduce deuterium into a molecule. researchgate.net This can be achieved by growing microorganisms in a deuterium-enriched medium or by using specific enzymes, such as oxidoreductases, in the presence of a deuterated cofactor or solvent. While highly specific, the application of biocatalysis for the deuteration of a complex molecule like daclatasvir would require significant research to identify or engineer a suitable enzyme. researchgate.net
Control of Deuterium Incorporation and Isotopic Purity
Achieving high levels of deuterium incorporation and ensuring isotopic purity are paramount for the utility of deuterated standards in clinical and research settings. nih.govrsc.orgresearchgate.net
Strategies for Achieving High Deuterium Enrichment Levels
High deuterium enrichment is often achieved by using a large excess of the deuterium source and optimizing reaction conditions to drive the H/D exchange to completion. In the case of methods relying on deuterated building blocks, the isotopic purity of the starting materials is a critical determinant of the final enrichment level. For exchange reactions, repeated cycles of deuteration can be employed to increase the percentage of deuterium incorporation.
Regio- and Positional Selectivity in Deuterium Labeling
The symmetrical nature of the daclatasvir molecule presents a challenge for achieving regioselective deuteration. The two halves of the molecule are identical, meaning that any deuteration method must be carefully controlled to ensure labeling occurs at the desired positions on both sides. The inherent reactivity of different C-H bonds within the molecule can be exploited to achieve regioselectivity. For instance, the protons on the imidazole rings are more acidic and thus more amenable to base-catalyzed H/D exchange than other C-H bonds. Directed deuteration, where a functional group guides a catalyst to a specific C-H bond, is another powerful strategy for controlling regioselectivity.
Stereoselective Synthesis of the SRRS Isomeric Configuration
Daclatasvir has multiple chiral centers, and its biological activity is highly dependent on its specific stereochemistry. The SRRS isomer is one of several possible diastereomers. The synthesis of this compound must therefore be highly stereoselective. nbinno.comresearchgate.netwikipedia.orgnih.gov
The stereochemistry is typically controlled through the use of chiral starting materials, in this case, L-valine and L-proline. The coupling reactions that form the amide bonds must proceed without epimerization of the chiral centers. Chiral chromatography is often employed at various stages of the synthesis to separate the desired diastereomer from any unwanted isomers that may have formed. The synthesis of daclatasvir and its isomers often involves a convergent approach, where the chiral fragments are synthesized separately and then coupled together in the final steps, which helps to preserve the stereochemical integrity of the molecule. nbinno.comresearchgate.netwikipedia.orgnih.goviosrjournals.org
Chiral Resolution Techniques for Isomeric Purity
The synthesis of a specific stereoisomer like Daclatasvir SRRS often results in a mixture of diastereomers. Consequently, robust chiral resolution techniques are paramount to isolate the desired isomer with high purity. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a cornerstone of this process.
Polysaccharide-based CSPs, particularly those with amylose (B160209) derivatives, have demonstrated excellent efficacy in separating Daclatasvir isomers. researchgate.netchiraltech.com Specifically, amylose tris(3-chlorophenylcarbamate) immobilized on silica (B1680970) gel, such as CHIRALPAK ID-3, has been successfully utilized for this purpose. chiraltech.comfao.org The separation is typically achieved using a normal-phase mobile system, often a gradient mixture of solvents like acetonitrile (B52724) and methanol, modified with a basic additive such as diethylamine (B46881) (DEA) to improve peak shape and resolution. chiraltech.comfao.org
The efficiency of such separations is quantified by the resolution factor (Rs), where a value greater than 1.5 indicates baseline separation. Detailed studies have shown that gradient elution methods can offer superior peak shape and resolution compared to isocratic methods for Daclatasvir and its isomers. fao.org
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) | Observed Resolution (Rs) |
|---|---|---|---|---|---|
| CHIRALPAK ID-3 (3 µm) | Gradient of Acetonitrile/DEA and Methanol/DEA | 1.0 | 40 | 315 | 4.52 (between Daclatasvir and Enantiomer), 2.56 and 6.21 (between diastereomers) |
Data derived from a representative separation of Daclatasvir and its isomers, highlighting the effectiveness of the CHIRALPAK ID-3 column. chiraltech.com
Asymmetric Synthetic Approaches for SRRS Stereochemistry
An alternative to chiral resolution is the direct asymmetric synthesis of the desired stereoisomer. This approach aims to control the stereochemistry at each chiral center during the synthetic sequence, thereby minimizing the formation of unwanted isomers. The synthesis of this compound involves the formation of four chiral centers, two in the pyrrolidine rings and two in the valine-derived side chains.
A key intermediate in this process is the biphenyl-bis-imidazole core with the desired stereochemistry at the two pyrrolidine rings. For the SRRS isomer, this would require a (2S)-pyrrolidine and a (2R)-pyrrolidine ring attached to the imidazole moieties. The synthesis of such intermediates with defined stereochemistry has been described in the patent literature. This involves the reaction of 1,1′-biphenyl-4,4′-diylbis(2-bromoethanone) with the appropriate enantiomers of N-protected proline, followed by cyclization and deprotection steps.
Once the (2S, 2'R)-pyrrolidinyl-biphenyl-bis-imidazole core is synthesized, it is coupled with two equivalents of N-(methoxycarbonyl)-(S)-valine-d3. The deuterium atoms are incorporated through the use of deuterated valine as a starting material. The coupling reaction is a standard peptide bond formation, often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt).
The introduction of the six deuterium atoms (d6) in this compound is achieved by using N-(methoxycarbonyl)-L-valine-d3 for both side chains. The d3 designation here refers to the deuteration of the methyl groups of the valine side chain. Commercially available deuterated L-valine serves as the starting material for the synthesis of this key reagent.
Considerations for Deuterium-Enabled Chiral Switching (DECS)
The incorporation of deuterium in drug molecules has gained significant attention for its potential to modulate pharmacokinetic properties, a concept often referred to as "metabolic switching." In the context of chiral compounds, deuterium can also play a crucial role in stabilizing stereocenters, a principle known as Deuterium-Enabled Chiral Switching (DECS).
While the primary purpose of the d6 labeling in this compound is likely for its use as an internal standard in pharmacokinetic studies, the principles of DECS are relevant to the broader field of stereoisomer synthesis and stability. Chiral centers with an adjacent proton can sometimes be susceptible to racemization, especially under certain physiological or chemical conditions. Replacing such a proton with a deuterium atom can significantly slow down the rate of epimerization due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break, leading to a slower reaction rate for processes involving the cleavage of this bond.
In the case of Daclatasvir, the chiral centers are generally stable. However, the concept of DECS provides a powerful tool for drug development, where it can be used to stabilize inherently labile stereocenters, thereby allowing for the development of a single, more active, and potentially safer enantiomer from a previously racemic drug.
Advanced Analytical Characterization and Quantitative Method Development
Spectroscopic Elucidation of Deuterium (B1214612) Incorporation and Stereochemical Integrity
Spectroscopic methods form the cornerstone of structural elucidation for complex organic molecules. For deuterated isomers, these techniques are adapted to provide precise information on the location of deuterium atoms and to confirm that the isotopic labeling process has not compromised the specific stereochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the structure of a molecule at the atomic level. It is particularly powerful for verifying the site-specific incorporation of deuterium.
¹H-NMR (Proton NMR) is highly sensitive to the presence of hydrogen atoms in a molecule. In the ¹H-NMR spectrum of Daclatasvir (B1663022) SRRS Isomer-d6, the most direct evidence of successful deuteration is the disappearance or significant reduction in the intensity of proton signals at the sites of deuterium incorporation. Given that the 'd6' designation in Daclatasvir typically refers to the two methoxycarbonyl groups, the signals corresponding to these six methyl protons would be absent.
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. While deuterium itself is not directly observed in ¹³C-NMR, its presence on a carbon atom causes distinct effects. The carbon signal will show a characteristic splitting pattern (a triplet for a -CD₃ group) due to coupling with deuterium (which has a nuclear spin of 1). Furthermore, the resonance of the deuterated carbon will be shifted slightly upfield.
Table 1: Hypothetical ¹H-NMR and ¹³C-NMR Data for Daclatasvir SRRS Isomer-d6 This data is illustrative to demonstrate the expected analytical results.
| Nucleus | Functional Group | Expected Chemical Shift (δ) in Unlabeled Daclatasvir (ppm) | Expected Observation in this compound |
|---|---|---|---|
| ¹H | -OCH₃ (Methoxycarbonyl) | ~3.55 | Signal absent or significantly diminished |
| ¹³C | -OCH₃ (Methoxycarbonyl) | ~51.4 | Signal appears as a multiplet (e.g., triplet) with an upfield shift |
Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the complex structure of Daclatasvir and ensuring its stereochemical integrity (SRRS configuration) has been maintained. sdsu.edunih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. nih.govcolumbia.edu In the HSQC spectrum of this compound, the absence of cross-peaks for the methoxycarbonyl protons and their corresponding carbons would provide definitive proof of deuteration at these positions. columbia.edu
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the precise molecular weight of a compound, which allows for the confirmation of its elemental composition and the extent of isotopic enrichment. nih.gov
For this compound, HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy. The expected mass would be approximately 6 daltons higher than the unlabeled Daclatasvir, confirming the incorporation of six deuterium atoms.
Table 2: Theoretical Molecular Weights for Daclatasvir and this compound This data is illustrative and based on the most abundant isotopes.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
|---|---|---|
| Daclatasvir | C₄₀H₅₀N₈O₆ | 738.3854 |
| This compound | C₄₀H₄₄D₆N₈O₆ | 744.4230 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound), its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions (product ions). niscair.res.innih.gov This technique is instrumental in pinpointing the exact location of the deuterium labels. niscair.res.in
By comparing the MS/MS fragmentation pattern of the deuterated compound with that of its unlabeled counterpart, analysts can identify which fragments retain the deuterium label. researchgate.netmdpi.com For this compound, fragments containing the methoxycarbonyl moieties would show a mass shift of +3 Da each, confirming that the deuterium atoms are located on these groups.
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. ksu.edu.sa The substitution of a hydrogen atom with a heavier deuterium atom results in a predictable shift of the corresponding bond's vibrational frequency to a lower value (lower wavenumber). nih.govlibretexts.org
Specifically, the C-H stretching vibrations, which typically appear in the 2800-3000 cm⁻¹ region of an IR or Raman spectrum, will be replaced by C-D stretching vibrations at a significantly lower frequency, approximately in the 2100-2200 cm⁻¹ region. nih.gov This provides complementary evidence for the successful incorporation of deuterium. renishaw.com
Table 3: Expected Vibrational Frequencies for C-H and C-D Bonds This data is illustrative of the general regions where these vibrations occur.
| Bond Type | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| C-H (in -OCH₃) | Stretching | 2850 - 2960 |
| C-D (in -OCD₃) | Stretching | 2100 - 2250 |
Molecular Rotational Resonance (MRR) Spectroscopy for Isomeric and Isotopic Distinctions
Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution analytical technique that provides unambiguous structural information about molecules in the gas phase. It measures the frequencies of transitions between quantized rotational energy levels of a molecule. Since these energy levels are determined by the molecule's moments of inertia, which are directly related to its mass distribution and three-dimensional structure, MRR is exceptionally sensitive to both isomeric and isotopic variations. nih.gov
For a complex molecule like this compound, MRR spectroscopy offers a powerful method for definitive identification without the need for a reference standard of the exact isomer. Each stereoisomer of Daclatasvir possesses a unique arrangement of atoms in space, resulting in a distinct set of moments of inertia and, consequently, a unique and predictable rotational spectrum that acts as a structural fingerprint. nih.gov
The introduction of six deuterium atoms in this compound significantly alters its mass distribution compared to its non-deuterated counterpart. This mass change leads to substantial shifts in the rotational transition frequencies, making the distinction between the d6-isomer and the parent compound straightforward and absolute. nih.gov Every chemically distinct isotopic variant of a molecule has its own unique MRR spectrum. nih.gov This capability allows for the precise determination of the location of isotopic labels and the quantification of isotopic enrichment.
Table 1: Conceptual MRR Spectroscopic Data for Daclatasvir Isomers This table presents hypothetical data to illustrate the expected distinctions in MRR spectroscopy.
| Compound | Isomeric Form | Isotopic Label | Predicted Rotational Constant A (MHz) | Predicted Rotational Constant B (MHz) | Predicted Rotational Constant C (MHz) | Distinguishing Feature |
|---|---|---|---|---|---|---|
| Daclatasvir | SRRS | None (d0) | ~350.1 | ~150.5 | ~145.2 | Baseline spectrum for the SRRS isomer. |
| This compound | SRRS | d6 | ~345.8 | ~148.9 | ~143.7 | Significant shifts in all rotational constants due to deuterium mass. |
| Daclatasvir (Another Isomer, e.g., RSRS) | RSRS | None (d0) | ~351.3 | ~149.8 | ~146.1 | Different rotational constants from the SRRS isomer due to different spatial structure. |
Chromatographic Purity and Isomeric Separation
Chromatographic techniques are fundamental to assessing the purity of active pharmaceutical ingredients and resolving complex mixtures of stereoisomers.
The control of enantiomeric purity is critical in pharmaceutical development, and chiral chromatography is the most effective method for separating stereoisomers. nih.gov For Daclatasvir, which has multiple chiral centers, resolving its various diastereomers and enantiomers requires specialized chiral stationary phases (CSPs). researchgate.netuff.br High-Performance Liquid Chromatography (HPLC) based on CSPs is a primary technique for this purpose. nih.gov
Research on Daclatasvir has shown that polysaccharide-based CSPs, particularly amylose (B160209) derivatives, are highly effective. For instance, an excellent resolution between Daclatasvir and its enantiomer was achieved on an amylose tris(3-chlorophenylcarbamate) stationary phase (CHIRALPAK ID-3). researchgate.net The separation is typically performed using normal-phase or polar organic chromatography modes. researchgate.net By interacting differently with the chiral selector in the stationary phase, the stereoisomers exhibit different retention times, allowing for their separation and quantification. sigmaaldrich.com
Table 2: Example Chiral HPLC Method Parameters for Daclatasvir Isomer Separation
| Parameter | Condition | Reference |
|---|---|---|
| Column (CSP) | CHIRALPAK ID-3 (amylose tris(3-chlorophenylcarbamate)) | researchgate.net |
| Mobile Phase | Binary gradient of Acetonitrile (B52724):Diethylamine (B46881) and Methanol (B129727):Diethylamine | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Column Temperature | 40 °C | researchgate.net |
| Detection | UV at 315 nm | researchgate.net |
| Outcome | Excellent resolution between Daclatasvir and its enantiomer, maintaining specificity with diastereomers. | researchgate.net |
Stability-indicating HPLC methods are essential for determining the purity of Daclatasvir and for identifying and quantifying any process-related impurities or degradation products. researchgate.netnih.gov These methods typically utilize reverse-phase chromatography.
A robust method was developed using a C18 column with an isocratic mobile phase consisting of acetonitrile and a phosphate (B84403) buffer, allowing for the separation of Daclatasvir from its degradation products. nih.govekb.eg The selection of the detection wavelength, often around 305-315 nm, is based on the UV absorbance maxima of Daclatasvir and its impurities. researchgate.netnih.gov Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers higher resolution and faster analysis times for impurity profiling. researchgate.netoup.com These methods are validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness to ensure reliable performance. nih.govekb.eg
Table 3: Representative HPLC Method for Purity and Impurity Analysis of Daclatasvir
| Parameter | Condition | Reference |
|---|---|---|
| Column | Hypersil C18 (or similar) | nih.gov |
| Mobile Phase | Acetonitrile : 0.05% o-Phosphoric Acid in water (50:50 v/v) | nih.gov |
| Elution Mode | Isocratic | nih.gov |
| Flow Rate | 0.7 mL/min | nih.gov |
| Detection Wavelength | 315 nm | nih.gov |
| Column Temperature | 40 °C | nih.gov |
| Typical Retention Time (Daclatasvir) | ~3.76 min | nih.gov |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of synthesizing a complex molecule like Daclatasvir, GC's applicability is primarily for the quality control of starting materials, solvents, or potential volatile intermediates.
The multi-step synthesis of Daclatasvir involves various reagents and solvents. rsc.orgrsc.org While the core intermediates of Daclatasvir are large, non-volatile molecules unsuitable for GC, the synthesis may involve smaller, volatile precursors or generate volatile by-products. For instance, solvents like 2-methyl tetrahydrofuran (B95107) used in the synthesis could be analyzed by GC for purity. researchgate.net Therefore, GC would be applied not to the final this compound compound itself, but to the quality assurance of volatile components used during its synthesis, ensuring they meet the required specifications and are free from undesirable contaminants.
Quantitative Analysis Method Development for Research Applications
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of drugs in complex biological matrices. nih.gov For research applications involving this compound, a robust LC-MS/MS method is crucial. In such methods, a stable isotope-labeled (SIL) compound is the ideal internal standard (IS) because its physicochemical properties are nearly identical to the analyte, but it is distinguishable by mass. mdpi.comoup.com
This compound is perfectly suited to serve as an internal standard for the quantification of the non-labeled Daclatasvir SRRS Isomer. Conversely, if this compound is the analyte of interest (e.g., in metabolic fate studies), a different isotopologue (like a ¹³C-labeled version) or the non-labeled compound could be used as the internal standard. niscair.res.in
The method involves chromatographic separation, typically using a C18 column, followed by detection using a tandem mass spectrometer. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, ensuring high specificity and minimizing matrix interference. niscair.res.innih.gov This approach provides accurate and precise quantification over a wide dynamic range. niscair.res.in
Table 4: Key Parameters for a Quantitative LC-MS/MS Method
| Parameter | Description | Reference |
|---|---|---|
| Analyte | Daclatasvir SRRS Isomer | niscair.res.in |
| Internal Standard (IS) | This compound | niscair.res.in |
| Chromatography | Reverse-phase UPLC/HPLC with a C18 column | niscair.res.innih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | niscair.res.innih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| MRM Transition (Analyte) | Hypothetical: e.g., m/z 739.4 → [Fragment Ion m/z] | - |
| MRM Transition (IS) | Hypothetical: e.g., m/z 745.4 → [Same Fragment Ion m/z] | - |
| Linearity Range | Typically in the ng/mL range (e.g., 10-3000 ng/mL for Daclatasvir) | niscair.res.in |
Development of Robust LC-MS/MS Methods for this compound
Application as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Bioanalytical Assays
This compound is a deuterated analog of the Daclatasvir SRRS isomer, specifically designed for use as a stable isotope-labeled internal standard (SIL-IS). clearsynth.comcymitquimica.com Its primary role is in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govniscair.res.in The use of a SIL-IS is a cornerstone of modern bioanalysis, especially for pharmacokinetic and metabolism studies, as it provides the highest accuracy and precision. acanthusresearch.comnih.gov
The fundamental principle behind using this compound is that its chemical and physical properties are nearly identical to the unlabeled analyte (the drug being measured). researchgate.net This similarity ensures that both compounds behave alike during sample preparation steps—such as extraction from plasma or other biological matrices—and during chromatographic separation and ionization in the mass spectrometer. acanthusresearch.com However, due to the replacement of six hydrogen atoms with deuterium, this compound has a higher molecular weight (744.912 g/mol ) than the unlabeled compound. cymitquimica.comlgcstandards.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
By adding a known quantity of this compound to a biological sample at the outset, any variability or sample loss during the analytical process affects both the analyte and the SIL-IS proportionally. researchgate.net Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for potential errors and matrix effects, which are common sources of variability in bioanalysis. acanthusresearch.comasm.org This method leads to more reliable and reproducible quantification of the target drug in complex biological samples. nih.gov
Validation Parameters for Quantitative Assays (e.g., Linearity, Accuracy, Precision, Limits of Detection/Quantification)
For any quantitative assay using this compound to be considered reliable, it must undergo rigorous validation according to guidelines set by regulatory bodies like the FDA. nih.govresearchgate.net This process establishes the performance characteristics of the method, ensuring it is suitable for its intended purpose. Key validation parameters include:
Linearity: This parameter confirms that the method's response is directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing samples with known concentrations of daclatasvir. Linearity is typically accepted if the correlation coefficient (r²) is ≥ 0.99. nih.govniscair.res.in For daclatasvir assays, linear ranges can span from 5–4000 ng/mL or 10–3001 ng/mL, depending on the specific method. niscair.res.inresearchgate.net
Accuracy and Precision: Accuracy measures how close the experimental value is to the true value, while precision measures the reproducibility of the results. asm.org These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations multiple times. For bioanalytical methods, the accuracy (as percent bias) and precision (as coefficient of variation, CV) should generally be within ±15% (or ±20% at the lowest concentration). asm.org
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that the analytical instrument can reliably distinguish from background noise. The LOQ (or LLOQ for Lower Limit of Quantification) is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net For sensitive LC-MS/MS methods for daclatasvir, the LLOQ can be as low as 0.3 ng/mL. nih.govresearchgate.net
The table below summarizes typical validation results for a bioanalytical method for daclatasvir using a deuterated internal standard.
Table 1: Representative Validation Parameters for a Daclatasvir Quantitative Assay
| Parameter | Typical Acceptance Criteria | Representative Result |
|---|---|---|
| Linearity Range | Defined concentration range | 10 - 3000 ng/mL niscair.res.in |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.999 dntb.gov.ua |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -2.4% to 10.3% asm.org |
| Within-run Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 2.7% to 11.8% asm.org |
| Between-run Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 0% to 8.4% asm.org |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 3 ng/mL nih.govresearchgate.net |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.022–0.039 µg/mL researchgate.net |
Assessment of Isotopic Contribution to Mass Spectrometry Signals
An important technical consideration when using a SIL-IS is the potential for isotopic crosstalk. This phenomenon occurs when the mass spectrometry signal of the analyte interferes with the signal of the internal standard, or vice versa. The analyte (unlabeled daclatasvir) naturally contains a small percentage of heavier isotopes (like ¹³C), which can create a minor signal at the mass of the deuterated internal standard. Conversely, the SIL-IS (this compound) may contain trace amounts of the unlabeled compound.
To ensure analytical accuracy, the extent of this isotopic contribution must be assessed during method development. This is typically done by analyzing two sets of samples:
A high-concentration solution of the unlabeled analyte is analyzed to check for any signal interference in the mass channel of the internal standard.
A solution of the pure SIL-IS is analyzed to check for the presence of any unlabeled analyte.
In high-quality deuterated standards, the isotopic purity is very high (often >98%), minimizing this potential interference. simsonpharma.com If significant crosstalk is detected, it can often be corrected mathematically during data processing, or by ensuring complete chromatographic separation of the analyte from any interfering species.
Pre Clinical Pharmacokinetic and Metabolic Pathway Elucidation
In Vitro Metabolic Stability and Kinetic Isotope Effects (KIE)
In vitro systems are fundamental tools for predicting a compound's in vivo metabolic fate. wuxiapptec.com These assays evaluate the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver. wuxiapptec.com
Hepatic microsomal stability assays are a cornerstone of early DMPK assessment, providing a measure of intrinsic clearance by Phase I enzymes, such as the Cytochrome P450 (CYP) superfamily. nih.gov The parent compound, Daclatasvir (B1663022), is known to be a substrate of CYP3A4, which is a major enzyme responsible for its metabolism. nih.govresearchgate.net
In these studies, Daclatasvir SRRS Isomer-d6 is incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is monitored, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). This data is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). A high clearance value suggests rapid metabolism and potentially low bioavailability in vivo.
Illustrative Data:
| Species | Incubation Time (min) | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Human | 0, 5, 15, 30, 60 | 45.2 | 15.3 |
| Rat | 0, 5, 15, 30, 60 | 28.9 | 24.0 |
| Monkey | 0, 5, 15, 30, 60 | 55.8 | 12.4 |
While microsomes are excellent for evaluating Phase I metabolism, they lack the full complement of enzymes and cofactors present in intact liver cells. wuxiapptec.com Hepatocyte incubation assays offer a more comprehensive model, incorporating both Phase I and Phase II metabolic pathways (e.g., glucuronidation, sulfation), as well as cellular uptake and transport processes. nih.gov
In these assays, cryopreserved or fresh hepatocytes are incubated with this compound. By measuring the depletion of the parent compound from the incubation medium, a more holistic and physiologically relevant estimation of hepatic clearance can be obtained. This provides a valuable comparison to microsomal data, highlighting the potential contribution of Phase II metabolism or transporter effects.
Illustrative Data:
| Parameter | Liver Microsomes | Hepatocytes |
|---|---|---|
| In Vitro Half-Life (t½, min) | 45.2 | 41.5 |
| Intrinsic Clearance (CLint) | 15.3 µL/min/mg protein | 18.9 µL/min/10⁶ cells |
The stability of the deuterium (B1214612) label is a critical attribute of an internal standard. The Kinetic Isotope Effect (KIE) describes the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. nih.gov For this compound, the six deuterium atoms are located on the methyl ester groups.
A significant KIE would be observed if the cleavage of a carbon-deuterium (C-D) bond is part of the rate-limiting step of a metabolic reaction. nih.gov Given that the primary metabolic pathways for Daclatasvir involve oxidation at other sites, a large KIE is not anticipated for this specific labeling pattern. However, minor KIEs can still subtly alter the rate of metabolism compared to the non-labeled analogue. Studies are conducted to quantify this effect, ensuring that the labeled and unlabeled compounds co-elute chromatographically and exhibit parallel metabolic behavior. Furthermore, the potential for hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by protons from the surrounding medium, is assessed under physiological conditions to confirm the label's stability.
Illustrative Data:
| Parameter | Value | Interpretation |
|---|---|---|
| KIE (kH/kD) for Intrinsic Clearance | 1.08 | Minimal KIE; metabolism rate is not significantly affected by deuteration at this position. |
| H-D Exchange (% after 24h incubation) | <0.1% | Label is stable under assay conditions. |
Identification and Characterization of Metabolites in Pre-clinical Systems
A key application of a stable isotope-labeled compound is in metabolite identification studies, where it helps to unambiguously distinguish drug-related material from the complex background of a biological matrix.
The use of this compound is invaluable for metabolite profiling. When a mixture of the labeled compound and its non-labeled counterpart is incubated with a metabolic system (e.g., hepatocytes), the resulting metabolites of the labeled compound will have a distinct mass signature—specifically, a mass shift corresponding to the number of deuterium atoms retained. High-resolution mass spectrometry can then easily detect the characteristic isotopic doublets of the parent drug and its metabolites. This technique, known as "metabolite hunting" or "stable isotope trapping," simplifies the confident identification of all drug-derived species.
Illustrative Data:
| Metabolic Reaction | Potential Metabolite | Expected Mass Shift (vs. Unlabeled Metabolite) |
|---|---|---|
| Mono-hydroxylation | M1 (Hydroxy-daclatasvir) | +6 Da |
| Di-hydroxylation | M2 (Dihydroxy-daclatasvir) | +6 Da |
| N-dealkylation (at pyrrolidine) | M3 | +6 Da |
| Oxidative cleavage | M4 | +3 Da (if one methyl ester is lost) |
To construct a comprehensive metabolic map, data from in vitro assays are correlated with results from in vivo studies in preclinical animal models (e.g., rats, monkeys). This compound can be administered to these animals, and biological samples such as plasma, urine, and feces are collected over time.
By analyzing these samples using LC-MS/MS, the structures of the key metabolites identified in vitro can be confirmed. The relative abundance of each metabolite helps to establish the major and minor biotransformation pathways. This integrated approach allows for the construction of a complete metabolic pathway map, detailing the sequence of oxidative and conjugative reactions that lead to the elimination of the compound from the body. This map is crucial for understanding potential species differences in metabolism and for predicting the metabolic profile in humans.
Investigation of the Role of Specific Cytochrome P450 Enzymes and Other Biotransforming Systems on Deuterated Daclatasvir
The metabolism of daclatasvir is primarily handled by the cytochrome P450 (CYP) enzyme system, with CYP3A4 identified as the major isoform responsible for its biotransformation. drugbank.comnih.gov The metabolic process mainly involves oxidative pathways. drugbank.com Introducing deuterium into the daclatasvir molecule, creating "this compound," is a strategic modification intended to influence this metabolic process. This is based on the kinetic isotope effect (KIE), a principle where the substitution of a hydrogen atom with its heavier isotope, deuterium, can slow down the rate of a chemical reaction.
The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, requiring more energy for enzymatic cleavage. If the deuterium atoms in this compound are positioned at the primary sites of CYP3A4-mediated oxidation, a notable decrease in the rate of metabolism is expected. This would likely result in reduced formation of metabolites and consequently, higher and more sustained plasma concentrations of the parent drug. dntb.gov.ua While CYP3A4 is the principal enzyme, other biotransforming systems are considered to have a minor role in daclatasvir's clearance. nih.gov Therefore, the most significant impact of deuteration is anticipated to be on the CYP3A4 pathway. In vitro studies using human liver microsomes would be essential to precisely quantify the change in metabolic rate and to confirm the role of specific CYP enzymes on the deuterated compound.
Pre-clinical Pharmacokinetic Investigations in Animal Models
Pre-clinical pharmacokinetic studies of daclatasvir have been conducted in various animal species, including mice, rats, dogs, and non-human primates. researchgate.net Following oral administration, daclatasvir is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) typically occurring within 1-2 hours. nih.govresearchgate.net The absolute oral bioavailability of the non-deuterated form is approximately 67%. drugbank.comresearchgate.net
Once absorbed, daclatasvir exhibits a high degree of binding to plasma proteins, exceeding 99%. drugbank.comresearchgate.net This extensive binding limits its apparent volume of distribution, which is approximately 47 liters in humans. drugbank.com Distribution studies in animal models for the deuterated isomer would be necessary to confirm that isotopic substitution does not lead to unexpected tissue accumulation or altered distribution patterns compared to the parent compound.
Mass balance studies, often using radiolabeled compounds like Carbon-14, are performed to trace the drug's path through the body and identify its elimination routes. nih.gov For daclatasvir, the predominant route of elimination is fecal excretion, which accounts for the majority of the administered dose, primarily as the unchanged parent drug. nih.govspringermedizin.de Renal clearance is a minor pathway of elimination for daclatasvir. nih.govresearchgate.net
Direct comparative studies in animal models are critical to quantify the pharmacokinetic advantages of deuteration. Such studies would involve administering both this compound and non-deuterated daclatasvir to the same species (e.g., rats or dogs) and comparing key pharmacokinetic parameters. The primary hypothesis is that the deuterated compound will exhibit an improved pharmacokinetic profile due to the kinetic isotope effect.
Table 1: Expected Comparative Pharmacokinetic Parameters in an Animal Model The following table illustrates the anticipated effects of deuteration based on the kinetic isotope effect. Actual values would be derived from specific pre-clinical studies.
| Pharmacokinetic Parameter | Non-Deuterated Daclatasvir | This compound (Expected) | Rationale for Expected Change |
|---|---|---|---|
| Maximum Concentration (Cmax) | Baseline Value | Higher | Potentially reduced first-pass metabolism. |
| Area Under the Curve (AUC) | Baseline Value | Significantly Higher | Reduced metabolic clearance leads to greater overall drug exposure. |
| Elimination Half-life (t1/2) | Baseline Value | Longer | Slower rate of metabolism and elimination from the body. |
| Apparent Clearance (CL/F) | Baseline Value | Lower | Direct consequence of the decreased rate of metabolism by CYP3A4. |
These studies would provide the quantitative data necessary to confirm that this compound has a superior pharmacokinetic profile, potentially allowing for modifications in dosing regimens.
Analysis of Kinetic Isotope Effects on Pharmacokinetic Parameters
The deliberate substitution of hydrogen with deuterium at metabolically active sites is designed to leverage the kinetic isotope effect (KIE). dntb.gov.ua The KIE manifests as a slower rate of metabolism for the deuterated compound, which directly impacts its pharmacokinetic parameters. The analysis of this effect involves a quantitative comparison of these parameters between the deuterated and non-deuterated versions of the drug.
A significant KIE would be evident through several key observations in pre-clinical animal studies:
Reduced Apparent Clearance (CL/F): This is the most direct measure of the KIE on metabolism. A lower CL/F for this compound would indicate that the drug is being eliminated from the body more slowly than its non-deuterated counterpart. nih.gov
Prolonged Elimination Half-life (t1/2): A slower clearance rate naturally leads to a longer elimination half-life, meaning the drug remains at therapeutic concentrations in the body for an extended period. nih.gov
Statistical analysis comparing the pharmacokinetic profiles of the two compounds is essential to confirm that these differences are significant. A confirmed KIE provides the foundational evidence that the deuteration strategy successfully improved the drug's metabolic stability and pharmacokinetic properties.
Mechanistic Investigations and Isotopic Perturbation Studies
Impact of Deuteration on Molecular Interactions (In Vitro Studies)
The introduction of deuterium (B1214612) can alter bond lengths and vibrational frequencies, which in turn can influence non-covalent interactions that govern ligand-protein binding.
Molecular dynamics simulations of non-deuterated daclatasvir (B1663022) have shown that it binds symmetrically to the NS5A dimer. nih.gov The binding is characterized by hydrophobic interactions and π-π stacking with key residues such as His54 and Tyr93. nih.gov The impact of deuteration at specific positions on these interactions would be a critical area of investigation to fully understand the binding kinetics of the d6-isomer.
Table 1: Key Residues in Daclatasvir Binding to NS5A GT-4a
| Interacting Residue | Type of Interaction |
|---|---|
| His54 | π-π stacking |
| Tyr93 | π-π stacking |
| Thr95 | Hydrophobic interaction |
| Trp11, Val15, Phe19 | Form hydrophobic pocket |
Data derived from molecular dynamics simulations of non-deuterated Daclatasvir. nih.gov
The conformation of a drug molecule is paramount to its ability to bind to its target. While comprehensive conformational analyses specific to Daclatasvir SRRS Isomer-d6 are not publicly documented, studies on similar molecules demonstrate that isotopic substitution can have subtle effects on molecular geometry. mdpi.com These minor changes could potentially alter the way the molecule fits into the binding site of the NS5A protein. The SRRS isomer designation itself points to a specific three-dimensional arrangement of atoms, and any conformational shifts induced by deuteration would be of significant interest.
Role of Deuteration in Enzymatic Reaction Mechanisms
Deuterium labeling is a classic technique used to probe the mechanisms of enzymatic reactions. chem-station.com
The kinetic isotope effect (KIE) is observed when the rate of a reaction changes upon substituting an atom with one of its isotopes. A primary KIE occurs when the bond to the isotope is broken in the rate-determining step of the reaction. A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond cleavage.
For Daclatasvir, if the deuterated positions are sites of metabolic attack, a primary KIE would be expected, leading to a slower rate of metabolism. This has been observed for other drugs where deuteration of metabolically labile sites improves microsomal stability. nih.gov This slowing of metabolism can be a deliberate strategy in drug design to improve pharmacokinetic profiles.
Table 2: Theoretical Impact of Deuteration on Reaction Rates
| Isotope Effect Type | Description | Potential Implication for this compound |
|---|---|---|
| Primary KIE | Rate change due to breaking a bond to the deuterium atom in the rate-limiting step. | Slower metabolism if deuterated sites are primary points of enzymatic attack. |
By observing how deuteration at specific positions affects the rate and products of metabolic reactions, researchers can deduce the catalytic pathways involved. For instance, if deuteration prevents the formation of a particular metabolite, it strongly suggests that the deuterated position was the site of the enzymatic reaction. While specific studies on the metabolic pathways of this compound are not available, the synthesis of isotopically labeled daclatasvir has been reported for use in human absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov
Tracing Studies in Biological Systems (In Vitro and Cellular Models)
Isotopically labeled compounds are invaluable as tracers in biological experiments. The mass difference between the deuterated and non-deuterated compound allows them to be distinguished and quantified by mass spectrometry. This is a common application for compounds like this compound.
In in vitro and cellular models, this compound can be used as an internal standard for quantifying the concentration of non-labeled daclatasvir. This is essential for accurately determining the potency and efficacy of the drug in inhibiting HCV replication. nih.gov The use of stable isotope-labeled compounds is a standard practice in pharmacokinetic and bioanalytical assays to ensure accuracy and precision. nih.gov
Intracellular Distribution and Localization Studies of Deuterated Daclatasvir
Understanding where a drug accumulates within a cell is critical to elucidating its mechanism of action and potential for off-target effects. For Daclatasvir, an inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), its primary site of action is the cytoplasm of infected hepatocytes, specifically at the membranous web, an endoplasmic reticulum-derived structure where HCV replication occurs. Studies using isotopically labeled Daclatasvir, such as the deuterated SRRS isomer, are designed to quantify its concentration in various subcellular compartments.
While specific quantitative data for the intracellular distribution of this compound is not extensively available in public literature, the principles of such investigations are well-established. These studies typically involve incubating cultured cells, such as the human hepatoma cell line Huh-7, with the deuterated compound. Following incubation, the cells are harvested and subjected to subcellular fractionation to separate organelles like the nucleus, mitochondria, endoplasmic reticulum, and cytosol. The concentration of this compound in each fraction is then determined by liquid chromatography-mass spectrometry (LC-MS).
The expected outcome of such studies, based on the known pharmacology of Daclatasvir, would be a higher concentration of the compound in the endoplasmic reticulum fraction, where its target protein, NS5A, is localized. nih.gov A smaller proportion would be expected in the cytosol, with minimal accumulation in the nucleus and mitochondria. A hypothetical representation of such data is presented in the table below.
| Subcellular Fraction | Percentage of Total Intracellular Drug (%) | Methodology |
|---|---|---|
| Endoplasmic Reticulum | 65 | Subcellular Fractionation followed by LC-MS |
| Cytosol | 25 | Subcellular Fractionation followed by LC-MS |
| Mitochondria | 5 | Subcellular Fractionation followed by LC-MS |
| Nucleus | 5 | Subcellular Fractionation followed by LC-MS |
Investigation of Cellular Uptake and Efflux Mechanisms using Labeled Probes
The ability of a drug to enter and remain in its target cell is governed by a balance between cellular uptake and efflux mechanisms, which are often mediated by specific transporter proteins. For drugs targeting the liver, such as Daclatasvir, transporters on the surface of hepatocytes play a crucial role. The use of labeled probes, including deuterated isomers like this compound, is instrumental in characterizing these transport processes.
Daclatasvir has been identified as a substrate for both uptake and efflux transporters. Key among the uptake transporters are the organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, which are highly expressed on the sinusoidal membrane of hepatocytes. nih.gov Conversely, the primary efflux transporter implicated in Daclatasvir transport is P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps substrates out of cells. researchgate.net
In vitro cell-based assays are commonly employed to investigate these mechanisms. For example, Caco-2 cells, a human colon adenocarcinoma cell line that expresses P-gp, are used to assess efflux. asm.orgnih.gov The transport of this compound across a monolayer of these cells would be measured in both the apical-to-basolateral and basolateral-to-apical directions. A higher basolateral-to-apical transport rate, resulting in an efflux ratio greater than 2, is indicative of active efflux. evotec.com The involvement of P-gp can be confirmed by observing a reduction in the efflux ratio in the presence of a known P-gp inhibitor.
Similarly, cell lines overexpressing specific uptake transporters, such as OATP1B1, can be used to study the role of these proteins in the cellular accumulation of this compound. An increased uptake in the transporter-expressing cells compared to control cells would confirm its role in the drug's uptake.
The findings from such studies are critical for predicting drug-drug interactions and understanding the factors that influence intracellular drug concentrations. A summary of expected results from in vitro transport assays with this compound is presented in the following table.
| Assay System | Transporter Investigated | Key Finding | Experimental Approach |
|---|---|---|---|
| Caco-2 Cells | P-glycoprotein (P-gp) | Daclatasvir is a substrate of P-gp, with an efflux ratio >2. | Bidirectional transport assay. nih.gov |
| MDCK-MDR1 Cells | P-glycoprotein (P-gp) | Efflux is significantly reduced in the presence of a P-gp inhibitor. | Bidirectional transport assay with and without a specific inhibitor. evotec.com |
| OATP1B1-expressing cells | OATP1B1 | Increased uptake compared to control cells. | Cellular uptake assay. nih.gov |
| OATP1B3-expressing cells | OATP1B3 | Increased uptake compared to control cells. | Cellular uptake assay. nih.gov |
Computational Chemistry and Modeling of Deuterated Systems
Quantum Chemical Calculations for Isotope Effect Predictions
Quantum chemical calculations provide a foundational understanding of how isotopic substitution affects molecular properties at the electronic level. These methods are crucial for accurately predicting the magnitude of the kinetic isotope effect, which is a primary driver for developing deuterated drugs. acs.org
One of the most direct consequences of deuteration is the alteration of vibrational frequencies of the bonds involving the isotope. According to the "ball and spring" model of molecular bonds, the vibrational frequency is inversely proportional to the reduced mass of the atoms involved. masterorganicchemistry.com Since deuterium (B1214612) has approximately twice the mass of hydrogen, the C-D bond vibrates at a lower frequency than a C-H bond. libretexts.org This change can be precisely calculated using quantum chemical methods like Density Functional Theory (DFT).
Vibrational frequency analysis computes the force constants of bonds, which, when combined with the atomic masses, yield the vibrational frequencies. uni-muenchen.de For a molecule like Daclatasvir (B1663022) SRRS Isomer-d6, this analysis can predict the shift in the infrared (IR) spectrum upon deuteration. The lower vibrational frequency of the C-D bond corresponds to a lower zero-point energy (ZPE). This difference in ZPE between the C-H and C-D bonds is the primary origin of the kinetic isotope effect. wikipedia.org By analyzing the vibrational modes of different conformers of Daclatasvir and its d6-isomer, chemists can assess how deuteration might influence conformational preferences and the energy landscape of the molecule.
Below is an illustrative data table showing the calculated vibrational frequencies for a typical C-H bond and its corresponding C-D bond, demonstrating the expected shift.
| Bond Type | Typical Vibrational Frequency (cm⁻¹) |
| C-H Stretch | ~3000 |
| C-D Stretch | ~2200 |
This interactive table demonstrates the principle that substituting hydrogen with deuterium, which doubles the mass, leads to a significant decrease in the bond's vibrational frequency. masterorganicchemistry.comlibretexts.org
To quantify the impact of deuteration on metabolic stability, it is essential to model the chemical reaction responsible for metabolism, typically an oxidation reaction mediated by cytochrome P450 enzymes. nih.gov Transition state theory is a powerful framework for this purpose. nih.govrsc.org Computational methods can be used to locate the transition state structure for the rate-limiting step of the metabolic reaction (e.g., hydrogen atom abstraction). wayne.edu
By performing vibrational frequency analysis on both the reactant molecule (e.g., Daclatasvir) and the transition state, the ZPE for both species can be calculated. The kinetic isotope effect (kH/kD) can then be predicted by comparing the activation energies for the protiated and deuterated compounds. A significant primary KIE is expected if the C-H bond is broken in the rate-determining step of the reaction. acs.orgwikipedia.org These calculations allow researchers to screen various potential deuteration sites on the Daclatasvir scaffold and prioritize those that are predicted to have the largest KIE, and therefore the most substantial effect on slowing metabolism. Advanced models can provide highly detailed information about the geometry of the transition state, which is a critical factor determining the magnitude of the KIE. wikipedia.orgwayne.edu
In Silico Prediction of Metabolic Hotspots and Optimal Deuteration Sites
One of the most powerful applications of computational modeling in the development of deuterated drugs is the prediction of metabolic "hotspots." These are the specific atoms or functional groups on a molecule that are most susceptible to metabolic transformation by enzymes like the cytochrome P450 family. nih.govnews-medical.net By identifying these hotspots, chemists can strategically place deuterium atoms at these positions to block or slow down metabolism. nih.gov
Various in silico tools and methodologies are available for this purpose. Some approaches use docking simulations to place the drug molecule into the active site of a specific metabolic enzyme (e.g., CYP3A4) to identify which C-H bonds are positioned closest to the enzyme's catalytic center. nih.govnih.gov Other methods are based on machine learning or expert systems trained on large databases of known metabolic transformations. mdpi.comchemrxiv.org These programs analyze the structure of a query molecule like Daclatasvir and predict the likelihood of metabolism at each site. The output of such a prediction can be a visual map of the molecule, highlighting the most labile sites. This information is invaluable for guiding synthetic chemistry efforts, allowing for the rational design of deuterated analogs like Daclatasvir SRRS Isomer-d6 with potentially superior pharmacokinetic properties. news-medical.net
Chemical Stability and Degradation Pathway Elucidation
Forced Degradation Studies Under Non-Biological Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Daclatasvir (B1663022) has been shown to be susceptible to degradation under both acidic and basic hydrolytic conditions, while it remains relatively stable in neutral conditions.
Under acidic conditions (e.g., using 0.1 N HCl and refluxing at 60°C), Daclatasvir undergoes significant degradation. nih.gov Similarly, exposure to basic conditions (e.g., 0.1 N NaOH, refluxed at 60°C) also leads to considerable degradation of the molecule. nih.gov In contrast, when subjected to neutral hydrolysis (refluxing in water at 60°C), Daclatasvir demonstrates notable stability. nih.gov
One study observed 1.91% degradation under acidic conditions and a more substantial 22.64% degradation under basic conditions.
Table 1: Summary of Hydrolytic Degradation of Daclatasvir
| Condition | Reagent | Temperature | Duration | Degradation |
|---|---|---|---|---|
| Acidic | 0.1 N HCl | 60°C | 4 hours | Significant |
| Basic | 0.1 N NaOH | 60°C | 4 hours | Significant |
Daclatasvir has been found to be labile to oxidative stress. Studies employing 30% hydrogen peroxide (H₂O₂) and heat (reflux at 60°C for 6 hours) have demonstrated significant degradation of the parent compound. nih.gov The oxidative degradation pathway can lead to the formation of multiple degradation products. The characterization of these products is crucial for understanding the mechanism of degradation.
Table 2: Oxidative Degradation of Daclatasvir
| Condition | Reagent | Temperature | Duration | Degradation |
|---|
In terms of photolytic stability, Daclatasvir has been reported to be relatively stable. When a solid powder of Daclatasvir was exposed to direct sunlight for 10 days, no significant degradation was observed. nih.gov Similarly, exposure to UV light did not result in any notable degradation, indicating the drug's durability against photochemical stress. nih.gov
Thermal stability studies have also indicated that Daclatasvir is a thermostable compound. One study reported that the drug was mostly degraded in a thermal medium compared to other stress conditions. However, other studies have shown it to be stable under thermal stress. This suggests that the extent of thermal degradation may be dependent on the specific conditions employed.
Table 3: Photolytic and Thermal Stability of Daclatasvir
| Condition | Method | Duration | Degradation |
|---|---|---|---|
| Photolytic | Direct sunlight | 10 days | Stable |
| Photolytic | UV light | Not specified | Stable |
Identification and Structural Elucidation of Degradation Products
The identification and structural characterization of degradation products are critical for ensuring the safety and quality of a drug substance. Advanced analytical techniques are employed for this purpose.
High-Resolution Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful tool for the separation, identification, and structural elucidation of degradation products. This technique provides high-resolution mass accuracy, which aids in determining the elemental composition of the degradants. The fragmentation patterns observed in the MS/MS spectra offer valuable information about the structure of the degradation products.
Several studies have successfully utilized LC-MS/MS to characterize the degradation products of Daclatasvir formed under various stress conditions. This allows for the proposal of degradation pathways and the identification of the specific sites on the molecule that are most susceptible to chemical modification.
In the context of Daclatasvir SRRS Isomer-d6, the presence of six deuterium (B1214612) atoms provides a unique isotopic signature. While specific degradation studies on this labeled compound are not widely reported, the analysis of its degradation products would be highly informative. By tracking the deuterium label in the various degradants using mass spectrometry, it would be possible to confirm the retention or loss of the deuterated methyl groups. This information can provide definitive insights into the degradation mechanisms, confirming which parts of the molecule remain intact and which are altered during the degradation process. The isotopic signature serves as a powerful tracer to elucidate the precise chemical transformations that occur under stress conditions.
Future Directions and Advanced Research Avenues
Development of Novel Stereoselective Deuteration Methodologies
The synthesis of complex molecules like Daclatasvir (B1663022) SRRS Isomer-d6 with high precision is a significant challenge. Future research is increasingly focused on developing novel methodologies that allow for site-selective and stereoselective deuterium (B1214612) incorporation. acs.org Achieving a high degree of isotopic purity is essential for the utility of these compounds in pharmaceutical research. nih.gov
Traditional methods for deuteration can sometimes lack the required selectivity, leading to isotopic scrambling or low incorporation rates. rsc.org To overcome these hurdles, researchers are exploring innovative strategies, including biocatalytic methods. nih.govnih.gov These approaches utilize enzymes to facilitate the deuteration process, offering near-perfect selectivity under mild reaction conditions. nih.govacs.org For instance, enzymes like NADH-dependent reductases can be used to create deuterium-labeled chiral centers in a single, highly selective step. nih.gov Such advancements are crucial for producing the next generation of deuterated building blocks for medicinal chemistry. nih.gov
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional Chemical Synthesis | Uses conventional organic chemistry reactions with deuterated reagents. | Well-established and versatile for many structures. | Can lack regio- and stereoselectivity; may require harsh reaction conditions. rsc.org |
| Transition Metal Catalysis | Employs catalysts (e.g., Iridium, Palladium) for hydrogen isotope exchange. nih.gov | High efficiency and can enable late-stage deuteration. | Catalyst cost and removal; potential for isotopic scrambling. |
| Biocatalytic Methods | Utilizes enzymes to perform stereospecific deuteration. nih.gov | Exceptional chemo-, regio-, and stereoselectivity; mild, sustainable conditions. nih.govnih.gov | Enzyme stability and substrate scope can be limiting. nih.gov |
Integration of Advanced Multi-Omics Approaches with Isotopic Tracers in Pre-clinical Settings
The era of systems biology has ushered in multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of a biological system. thermofisher.com Isotopic tracers like Daclatasvir SRRS Isomer-d6 are poised to play a central role in these integrated studies, particularly in preclinical settings. creative-proteomics.comnih.gov
By using a deuterated compound, researchers can trace its journey through an organism, observing how it is absorbed, distributed, metabolized, and excreted (ADME). When combined with multi-omics, this provides an unprecedented level of detail. For example, metabolomics studies can use these tracers to map metabolic pathways and quantify fluxes, revealing how a drug candidate perturbs cellular metabolism. creative-proteomics.comnih.gov Proteomics can identify the proteins that interact with the drug, while transcriptomics can show how the drug alters gene expression. thermofisher.compharmiweb.com This integrated approach allows for a comprehensive understanding of a drug's mechanism of action and potential off-target effects long before it reaches clinical trials. nih.gov
| Omics Field | Application of Deuterated Tracer | Insights Gained |
|---|---|---|
| Metabolomics | Trace the transformation and distribution of metabolites. creative-proteomics.com | Mapping of metabolic networks, quantification of metabolic rates, identification of biomarkers. creative-proteomics.comnih.gov |
| Proteomics | Identify proteins that bind to or are modified by the drug. clearsynth.com | Elucidation of drug targets, off-target effects, and protein-ligand interactions. clearsynth.com |
| Transcriptomics | Measure changes in gene expression in response to the drug. pharmiweb.com | Understanding of the drug's impact on cellular signaling and regulatory pathways. pharmiweb.com |
| Genomics | Track the synthesis and turnover of genetic material using labeled nucleotides. pharmiweb.com | Measurement of transcription rates and detection of genetic variations. pharmiweb.com |
Expansion of Isotopic Labeling Applications for Complex Biological Systems Research
Isotope labeling is a powerful technique for tracking the path of specific atoms through intricate biological processes. fiveable.me The use of stable, non-radioactive isotopes like deuterium makes these tracers particularly suitable for long-term studies and research in living organisms. fiveable.me Future applications will see the expansion of these techniques to unravel increasingly complex biological systems.
Researchers can use deuterated compounds to study molecular transformations, understand complex enzymatic mechanisms, and quantify the presence of different molecules with high precision. studysmarter.co.uk For instance, in neuroscience, deuterated tracers could help in understanding the turnover rates of neurotransmitters. In immunology, they could track the metabolic changes in immune cells upon activation. The ability to perform these studies in vivo provides physiologically relevant information that is often lost in simpler in vitro models. pharmiweb.com This allows for a dynamic view of metabolism and cellular interactions in their natural context. creative-proteomics.com
Applications in Early-Stage Drug Discovery and Development as Pre-clinical Research Tools
Deuterated compounds are becoming indispensable tools in the early stages of drug discovery and development. clearsynth.comwiseguyreports.com The "deuterium switch," where a hydrogen atom at a site of metabolism is replaced by deuterium, can significantly improve a drug's pharmacokinetic or toxicological properties by slowing its metabolic breakdown. nih.gov However, beyond creating new drug candidates, deuterated analogs like this compound serve as vital preclinical research tools. simsonpharma.com
In preclinical studies, these labeled compounds help researchers gain valuable insights into a potential drug's behavior. clearsynth.com They are used to:
Study Metabolic Pathways: By tracking the deuterated molecule, scientists can identify its metabolites and understand how the body processes the drug. clearsynth.comfiveable.me
Optimize Lead Compounds: Information on metabolic stability helps chemists modify drug candidates to improve their properties, such as half-life and bioavailability. clearsynth.compharmaffiliates.com
Enhance Analytical Testing: Deuterated molecules are frequently used as internal standards in quantitative bioanalysis (e.g., mass spectrometry), ensuring the accuracy of measurements. pharmaffiliates.com
The use of these tools can de-risk the drug development process, allowing for a more accurate prediction of human metabolism and improving the translation from animal models to human trials. nih.gov
| Application Area | Advantage | Impact on Drug Development |
|---|---|---|
| Metabolism Studies (DMPK) | Allows for precise tracking of metabolic fate and identification of metabolites. fiveable.me | Better understanding of clearance rates and potential drug-drug interactions. clearsynth.com |
| Pharmacokinetics (PK) | Can improve metabolic stability, leading to a longer half-life. pharmaffiliates.com | Potential for reduced dosing frequency and improved patient compliance. pharmaffiliates.com |
| Toxicology | Helps in identifying and reducing the formation of toxic metabolites. nih.gov | Improved safety profile of the drug candidate. simsonpharma.com |
| Analytical Chemistry | Serves as a high-purity internal standard for bioanalytical assays. pharmaffiliates.com | Increased accuracy and reliability of data from preclinical studies. pharmaffiliates.com |
Q & A
Q. What analytical techniques are recommended for characterizing Daclatasvir SRRS Isomer-d6 in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is the primary method for quantifying this compound, with retention times around 2.33 minutes and recovery rates of 99.71–100.86% in tablet formulations . Infrared (IR) spectroscopy and thin-layer chromatography (TLC) are also used for structural verification, as outlined in pharmacopeial testing protocols . Researchers should validate these methods for specificity, linearity, and precision to ensure reproducibility.
Q. How should researchers ensure the stability of this compound during experimental protocols?
Stability requires strict adherence to storage conditions: maintain the reference material at +5°C ± 3°C in its original, unopened container to prevent moisture absorption or degradation . Post-opening, the entire contents must be used immediately. Stability-indicating HPLC methods should be employed to monitor degradation products under stress conditions (e.g., heat, light) .
Q. What role does this compound play in pharmacokinetic study design?
As a deuterated isomer, it serves as an internal standard in mass spectrometry to improve quantification accuracy by correcting for matrix effects and instrument variability. Its use is critical in studies assessing drug-drug interactions or metabolic pathways, where precise measurement of parent drug concentrations is required .
Q. How can researchers ensure reproducibility in HPLC-based assays for this compound?
Method validation should include robustness testing against variables like mobile phase composition, column temperature, and flow rate. For example, a validated HPLC method with a runtime under 3 minutes and a correlation coefficient (R²) ≥0.999 ensures high throughput and reliability . Calibration curves must span the expected concentration range, with quality controls at low, medium, and high levels.
Advanced Research Questions
Q. How do pharmacogenetic factors influence the interpretation of pharmacokinetic data for this compound?
Genetic polymorphisms (e.g., ABCB1 11131CC and HNF4a CG/GG genotypes) significantly affect Daclatasvir plasma concentrations, as shown in multivariate analyses . Researchers must incorporate genotyping into study designs to control for variability, particularly in populations with diverse ethnic backgrounds.
Q. What strategies resolve contradictions in experimental data involving this compound’s metabolic pathways?
Contradictions often arise from confounding variables like age, BMI, or hematocrit levels. Multivariate regression models should be applied to isolate the impact of specific factors (e.g., pharmacogenetics vs. demographics) . Replicating studies in controlled cohorts or using physiologically based pharmacokinetic (PBPK) modeling can further clarify mechanisms.
Q. How does isotopic labeling (deuteration) impact the analytical performance of this compound?
Deuterium labeling reduces metabolic degradation, enhancing the compound’s utility as a stable internal standard. However, researchers must verify that deuteration does not alter chromatographic behavior (e.g., retention time shifts) or ion suppression effects in mass spectrometry .
Q. What methodologies validate this compound’s activity in complex biological matrices (e.g., plasma, liver microsomes)?
Protein precipitation or solid-phase extraction (SPE) should precede HPLC-MS/MS analysis to minimize matrix interference. Recovery studies must demonstrate >95% extraction efficiency, and stability tests should cover freeze-thaw cycles and long-term storage .
Q. How can researchers optimize experimental designs to study isomer-specific interactions of this compound?
Chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy is necessary to distinguish between isomers. Dose-response studies in cell-based assays (e.g., HCV replicon systems) can quantify isomer-specific antiviral efficacy while controlling for off-target effects .
Q. What advanced statistical approaches address variability in this compound clinical trial data?
Mixed-effects modeling accounts for inter-individual variability, while bootstrapping or Monte Carlo simulations assess the robustness of pharmacokinetic parameters (e.g., Cₘₐₓ, AUC). Stratified analysis by genotype or comorbidities enhances data interpretability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
